molecular formula C14H13N3 B11880269 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline CAS No. 497848-13-2

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline

Cat. No.: B11880269
CAS No.: 497848-13-2
M. Wt: 223.27 g/mol
InChI Key: POPKEMGAZDABEZ-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is a common motif in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the aniline position. One common method involves the cyclization of N-(2-pyridyl)imidoyl chlorides with aniline derivatives under basic conditions . Another approach is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and subsequent N-methylation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or continuous flow chemistry to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

CAS No.

497848-13-2

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-N-methylaniline

InChI

InChI=1S/C14H13N3/c1-15-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10,15H,1H3

InChI Key

POPKEMGAZDABEZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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